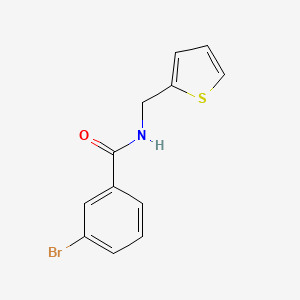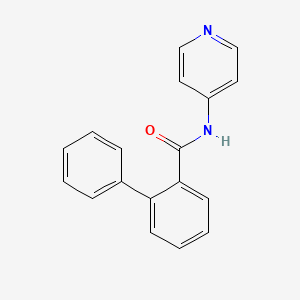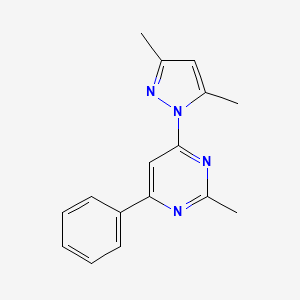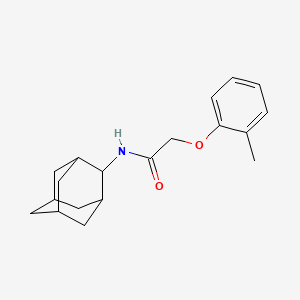
4-benzyl-1-(2-chloro-5-nitrobenzyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-1-(2-chloro-5-nitrobenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
科学的研究の応用
4-benzyl-1-(2-chloro-5-nitrobenzyl)piperidine has been extensively studied for its potential applications in scientific research. It has been found to be a potent and selective inhibitor of the dopamine transporter, which plays a crucial role in regulating dopamine neurotransmission in the brain. This makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes, such as addiction, schizophrenia, and Parkinson's disease.
作用機序
The mechanism of action of 4-benzyl-1-(2-chloro-5-nitrobenzyl)piperidine involves the inhibition of the dopamine transporter, which leads to an increase in the extracellular concentration of dopamine in the brain. This, in turn, modulates the activity of dopaminergic neurons and affects various physiological and behavioral processes, such as reward, motivation, and motor function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-benzyl-1-(2-chloro-5-nitrobenzyl)piperidine have been extensively studied in vitro and in vivo. It has been found to increase the release of dopamine in the striatum and prefrontal cortex, which are key regions involved in reward and motivation. It has also been shown to enhance locomotor activity and induce stereotypy in rodents, which are behavioral effects associated with increased dopamine neurotransmission.
実験室実験の利点と制限
One of the main advantages of using 4-benzyl-1-(2-chloro-5-nitrobenzyl)piperidine in lab experiments is its high potency and selectivity for the dopamine transporter. This allows for precise modulation of dopamine neurotransmission and facilitates the study of its role in various physiological and pathological processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and tissues in vitro and the health of animals in vivo.
将来の方向性
There are several future directions for the study of 4-benzyl-1-(2-chloro-5-nitrobenzyl)piperidine. One area of research is the development of more potent and selective inhibitors of the dopamine transporter, which could lead to the discovery of new therapeutic targets for the treatment of dopamine-related disorders. Another area of research is the investigation of the long-term effects of dopamine modulation on brain function and behavior, which could provide insights into the neurobiological mechanisms underlying addiction and other psychiatric disorders.
Conclusion
In conclusion, 4-benzyl-1-(2-chloro-5-nitrobenzyl)piperidine is a valuable tool for studying the role of dopamine in various physiological and pathological processes. Its high potency and selectivity for the dopamine transporter make it a valuable compound for scientific research. However, its potential toxicity and limitations for lab experiments should be taken into consideration when designing experiments. Future research directions include the development of more potent and selective inhibitors of the dopamine transporter and the investigation of the long-term effects of dopamine modulation on brain function and behavior.
合成法
The synthesis of 4-benzyl-1-(2-chloro-5-nitrobenzyl)piperidine involves the reaction of 2-chloro-5-nitrobenzyl chloride with piperidine in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The yield of this synthesis method is high, and the purity of the final product can be easily achieved through recrystallization.
特性
IUPAC Name |
4-benzyl-1-[(2-chloro-5-nitrophenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-19-7-6-18(22(23)24)13-17(19)14-21-10-8-16(9-11-21)12-15-4-2-1-3-5-15/h1-7,13,16H,8-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYDATAHAAXDFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1-[(2-chloro-5-nitrophenyl)methyl]piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzyl-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B5880046.png)
![N-[2-chloro-5-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5880052.png)


![5-[2-bromo-5-(trifluoromethyl)phenyl]-2-furaldehyde (4-nitrophenyl)hydrazone](/img/structure/B5880063.png)

![ethyl 2-[(phenoxyacetyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5880075.png)

![2-(2-furyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5880100.png)


![8-{[4-allyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}-2-methylquinoline](/img/structure/B5880122.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5880131.png)
